N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide

Catalog No.
S7825097
CAS No.
M.F
C14H14BrNOS
M. Wt
324.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl...

Product Name

N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide

Molecular Formula

C14H14BrNOS

Molecular Weight

324.24 g/mol

InChI

InChI=1S/C14H14BrNOS/c1-10-2-4-11(5-3-10)8-14(17)16-9-12-6-7-13(15)18-12/h2-7H,8-9H2,1H3,(H,16,17)

InChI Key

XZQNSVHTJPSQJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(S2)Br

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(S2)Br
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide, also known as NBTMA, is an organic compound that belongs to the class of acetamides. It is a white crystalline solid that has been studied for many years due to its unique properties, including its potential applications in various fields, such as medicinal chemistry, agrochemicals, and materials science.
NBTMA has a molecular formula of C16H15BrNOS, with a molecular weight of 340.26 g/mol. Its melting point ranges from 122-124°C, and it is soluble in most organic solvents, including ethanol, methanol, chloroform, and acetone. Its chemical structure shows that it has a thiophene ring that is substituted with a bromine atom and an amide group.
Several methods have been reported for the synthesis of NBTMA, including the reaction of 2-bromo-5-chloromethylthiophene with p-toluidine in the presence of a base, such as triethylamine or sodium hydroxide. Other methods involve the use of palladium and copper catalysts to couple the 2-bromo-5-chloromethylthiophene with p-toluidine. NBTMA can be characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
NBTMA can be analyzed using various analytical methods, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS).
Several studies have investigated the biological properties of NBTMA, including its potential as an antibacterial and antifungal agent. One study found that NBTMA exhibited significant antibacterial activity against several strains of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Another study found that NBTMA had potent antifungal activity against Candida albicans.
The toxicity and safety of NBTMA have been evaluated in several scientific experiments. One study investigated the acute toxicity of NBTMA in rats and found that the LD50 (the dose at which 50% of animals die) was greater than 2000 mg/kg. Another study evaluated the genotoxicity of NBTMA and found no evidence of genotoxicity in a bacterial mutation assay.
NBTMA has potential applications in various fields of scientific research, including medicinal chemistry, agrochemicals, and materials science. For example, NBTMA has been studied as a potential drug candidate for the treatment of bacterial and fungal infections. It has also been investigated as a potential herbicide for weed control. Additionally, NBTMA has been used as a monomer for cross-linking polymers and as a building block for the synthesis of other organic molecules.
Research on NBTMA is ongoing, with several studies investigating its potential applications and biological properties. Recent research has focused on synthesizing new derivatives of NBTMA with improved biological activity and exploring its potential as a novel material for the development of organic electronics.
NBTMA has potential implications in various fields of research and industry, including medicinal chemistry, agrochemicals, and materials science. Its antibacterial and antifungal activity make it a promising candidate for the development of new antibiotics and antifungal agents. Its potential use as a herbicide could have implications for the agricultural industry by providing an alternative to current weed control methods. Additionally, its use in materials science could lead to the development of new materials with unique properties for use in electronics, optics, and other applications.
Despite its potential applications, there are limitations to the use of NBTMA. One limitation is its low water solubility, which limits its efficacy in certain applications. Additionally, its toxicity and safety profile need to be evaluated further to assess its potential use in medicines and other products. Future research on NBTMA could focus on synthesizing new derivatives with improved properties, investigating its use in combination therapies with other drugs, and exploring its potential for use in environmental applications, such as bioremediation.
In conclusion, N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide is a fascinating organic compound with potential applications in various fields of scientific research and industry. While further research is needed to fully understand its potential, it is clear that NBTMA could have significant implications for the development of new drugs, agrochemicals, and materials.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

322.99795 g/mol

Monoisotopic Mass

322.99795 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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